molecular formula C10H12N4O2S B13034858 4-Amino-5-(2,3-dimethoxy-phenyl)-4H

4-Amino-5-(2,3-dimethoxy-phenyl)-4H

Cat. No.: B13034858
M. Wt: 252.30 g/mol
InChI Key: VBAAKQAPGDQFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-(2,3-dimethoxy-phenyl)-4H is a chemical compound with a unique structure that includes an amino group and a dimethoxy-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(2,3-dimethoxy-phenyl)-4H typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethoxybenzaldehyde with an appropriate amine under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(2,3-dimethoxy-phenyl)-4H can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

4-Amino-5-(2,3-dimethoxy-phenyl)-4H has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 4-Amino-5-(2,3-dimethoxy-phenyl)-4H exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that the compound can bind to, thereby influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-5-(2,3-dimethoxy-phenyl)-4H include other amino-phenyl derivatives and dimethoxy-phenyl compounds. Examples include:

  • 4-Amino-3,5-dimethoxyphenyl
  • 4-Amino-2,3-dimethoxybenzene

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which may confer unique reactivity and potential applications. The presence of both amino and dimethoxy groups allows for a diverse range of chemical modifications and interactions.

Properties

Molecular Formula

C10H12N4O2S

Molecular Weight

252.30 g/mol

IUPAC Name

4-amino-3-(2,3-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H12N4O2S/c1-15-7-5-3-4-6(8(7)16-2)9-12-13-10(17)14(9)11/h3-5H,11H2,1-2H3,(H,13,17)

InChI Key

VBAAKQAPGDQFDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NNC(=S)N2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.